3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenone core, which is a derivative of coumarin, and is modified with an azepane sulfonyl group and an ethoxy group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction involving resorcinol and ethyl acetoacetate The resulting chromenone is then subjected to sulfonylation using azepane-1-sulfonyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol-substituted chromenones.
Substitution: Various alkyl or aryl ether derivatives.
Scientific Research Applications
3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the chromenone core.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one is primarily related to its interaction with biological macromolecules. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group may interact with proteins, altering their function and leading to various biological effects. The ethoxy group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepane-1-sulfonyl)benzoic acid
- 3-(azepane-1-sulfonyl)-4-chlorobenzoic acid
- 3-(azepane-1-sulfonyl)phenylamine
Uniqueness
Compared to similar compounds, 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one stands out due to the presence of the chromenone core, which imparts unique photophysical properties
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-2-22-14-9-7-8-13-12-15(17(19)23-16(13)14)24(20,21)18-10-5-3-4-6-11-18/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBLCUVWJPEUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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